Cas no 27573-97-3 (1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol)

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Piperidineethanol, 4-hydroxy-1-(phenylmethyl)-
- 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol
- 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol
- 2-(4-fluorophenyl)cyclohexanol
- Oprea1_547751
- UNAOMPMSVGOVHN-UHFFFAOYSA-N
- 1-Benzyl-4-(2-hydroxy-ethyl)-piperidin-4-ol
- AKOS037649989
- CS-14028
- CS-B0316
- 27573-97-3
- DB-363295
- CBA57397
- SCHEMBL2695038
- 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol
-
- MDL: MFCD00218961
- インチ: 1S/C14H21NO2/c16-11-8-14(17)6-9-15(10-7-14)12-13-4-2-1-3-5-13/h1-5,16-17H,6-12H2
- InChIKey: UNAOMPMSVGOVHN-UHFFFAOYSA-N
- ほほえんだ: O([H])C1(C([H])([H])C([H])([H])O[H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 235.15733
- どういたいしつりょう: 235.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.7
じっけんとくせい
- PSA: 43.7
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B24135-1g |
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 1g |
¥3902.0 | 2022-04-28 | |
eNovation Chemicals LLC | D770833-1g |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 1g |
$930 | 2024-06-06 | |
TRC | B594073-100mg |
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D770833-250mg |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 250mg |
$475 | 2024-06-06 | |
TRC | B594073-50mg |
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
A2B Chem LLC | AF32477-250mg |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 95+% | 250mg |
$148.00 | 2024-04-20 | |
eNovation Chemicals LLC | D770833-250mg |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 250mg |
$475 | 2025-02-22 | |
eNovation Chemicals LLC | D770833-1g |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 1g |
$930 | 2025-02-22 | |
Aaron | AR00BFPL-1g |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 98% | 1g |
$832.00 | 2025-02-10 | |
A2B Chem LLC | AF32477-1g |
1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |
27573-97-3 | 95+% | 1g |
$423.00 | 2024-04-20 |
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-olに関する追加情報
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS No. 27573-97-3): A Comprehensive Overview
The compound 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, identified by the CAS registry number 27573-97-3, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it incorporates a benzyl group and a hydroxyethyl substituent, making it a versatile molecule for both synthetic and therapeutic applications.
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is characterized by its unique molecular structure, which includes a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a hydroxyethyl group. This arrangement not only imparts stability to the molecule but also enhances its reactivity in various chemical reactions. The presence of hydroxyl groups in the structure further contributes to its ability to participate in hydrogen bonding, which is crucial for its interactions in biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol through multi-step processes involving nucleophilic substitutions and reductions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, studies have demonstrated that the use of transition metal catalysts can significantly accelerate the formation of the piperidine ring while maintaining stereochemical integrity.
The pharmacological properties of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol have garnered considerable attention in the scientific community. Preclinical studies suggest that this compound exhibits promising bioavailability and pharmacokinetic profiles, making it a potential candidate for drug delivery systems. Its ability to penetrate cellular membranes efficiently has been attributed to its lipophilic nature, which is influenced by the benzyl group attached to the piperidine ring.
In terms of therapeutic applications, 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol has shown potential in the development of anti-inflammatory agents. Recent research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. Furthermore, its anti-inflammatory effects have been compared to those of established drugs, highlighting its potential as a novel therapeutic agent.
Another area where 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol has demonstrated promise is in neuroprotective therapies. Studies conducted on animal models have revealed that this compound can protect neurons from oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative disorders such as Alzheimer's disease. The hydroxyl groups present in its structure are believed to play a critical role in scavenging free radicals, thereby reducing oxidative stress.
The synthesis and characterization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol have also been explored using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into the stereochemistry and conformational dynamics of the molecule, which are essential for understanding its biological activity.
In conclusion, 1-Benzyl-4-(2-hydroxyethyl)piperidin-4_ol (CAS No. 27573_97_3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and pharmacological studies, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to unravel its full potential, this compound is expected to play an increasingly important role in drug discovery and development.
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